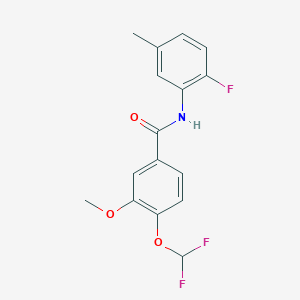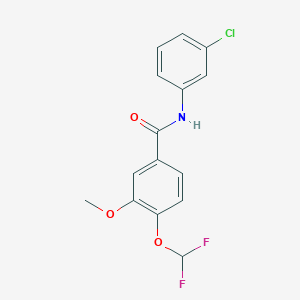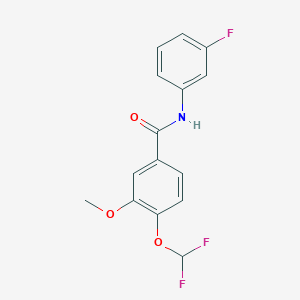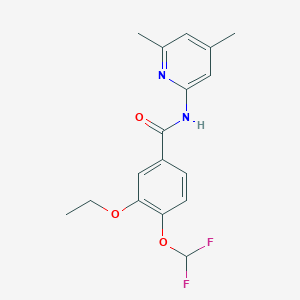![molecular formula C14H14F2N4O4 B4377664 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4377664.png)
4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
The compound "4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide" is a complex organic molecule. Its structure suggests potential versatility in chemical reactions and applications across various fields. The combination of functional groups within this compound might imply significant biological or pharmacological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing "4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide" typically involves multi-step organic synthesis. The initial step often starts with the formation of the pyrazole core, which can be achieved through a cyclization reaction involving hydrazines and 1,3-diketones under reflux conditions. Next, the difluoromethoxy and methoxybenzoyl groups are introduced via electrophilic aromatic substitution, utilizing appropriate protecting groups to ensure the desired regiochemistry.
Industrial Production Methods
Industrial-scale production may employ flow chemistry techniques for improved yield and efficiency. By optimizing conditions such as temperature, pressure, and catalysts, the reaction scale-up ensures consistent quality and purity. The process generally incorporates purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
"4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide" can undergo several chemical transformations, including:
Oxidation: Often leads to the formation of carbonyl derivatives.
Reduction: Might result in the conversion of amide groups to amines.
Substitution: Facilitates the exchange of functional groups without altering the core structure.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solutions for high selectivity.
Reduction: LiAlH₄ for strong reduction capacity.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The products depend on the specific reactions and conditions. For example, oxidation might yield benzoyl-substituted pyrazole derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules, especially in materials science for designing novel polymers and ligands.
Biology
In biological research, the compound can be employed to study enzyme inhibition due to its potential to interact with active sites.
Medicine
Its structure suggests potential pharmacological properties, possibly as an anti-inflammatory or anticancer agent. Ongoing research aims to elucidate its efficacy and safety profiles.
Industry
In industrial applications, particularly in pharmaceuticals and agrochemicals, the compound may contribute to developing new drugs or pesticides.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This interaction often inhibits or activates particular biochemical pathways, affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
"4-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide"
"4-{[4-(Methoxy)-3-methylbenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide"
Highlighting Uniqueness
Compared to its analogs, "4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide" offers a unique combination of difluoromethoxy and methoxybenzoyl functionalities, which may enhance its reactivity and specificity in various applications. This uniqueness underpins its potential utility in diverse scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O4/c1-20-6-8(11(19-20)12(17)21)18-13(22)7-3-4-9(24-14(15)16)10(5-7)23-2/h3-6,14H,1-2H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRZSRKXYJWYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-bromophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide](/img/structure/B4377583.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE](/img/structure/B4377587.png)
![5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE](/img/structure/B4377590.png)
methanone](/img/structure/B4377605.png)




![4-(difluoromethoxy)-3-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B4377650.png)
![4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B4377657.png)
![4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4377662.png)
![[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B4377672.png)


